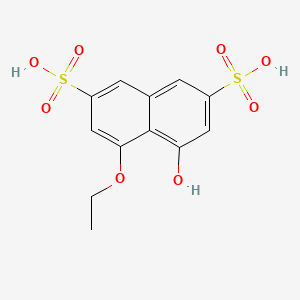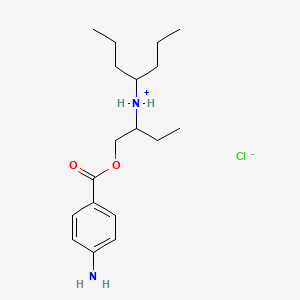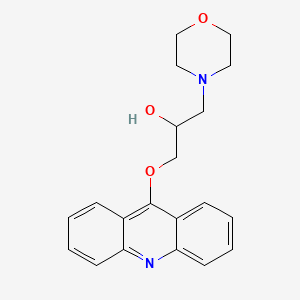
9-(2-Hydroxy-3-morpholinopropyloxy)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Hydroxy-3-morpholinopropyloxy)acridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds have been used in various applications, such as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies .
Vorbereitungsmethoden
The synthesis of 9-(2-Hydroxy-3-morpholinopropyloxy)acridine typically involves the reaction of acridine derivatives with appropriate reagents. One common method involves the reaction of 9-chloroacridine with 2-hydroxy-3-morpholinopropanol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
9-(2-Hydroxy-3-morpholinopropyloxy)acridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce different functional groups onto the acridine ring .
Wissenschaftliche Forschungsanwendungen
9-(2-Hydroxy-3-morpholinopropyloxy)acridine has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for the visualization of biomolecules . In biology, it has been studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes . In medicine, it has shown promise as an antimicrobial and antiviral agent . Additionally, it has applications in the industry as a dye and in laser technologies .
Wirkmechanismus
The mechanism of action of 9-(2-Hydroxy-3-morpholinopropyloxy)acridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule . This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . The compound’s interaction with DNA and related enzymes is primarily responsible for its biological effects, including its anticancer and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
9-(2-Hydroxy-3-morpholinopropyloxy)acridine is unique among acridine derivatives due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include 9-aminoacridine, 9-chloroacridine, and 9-phenoxyacridine . These compounds share the acridine core structure but differ in their substituents, leading to variations in their biological activities and applications . For example, 9-aminoacridine is known for its antimicrobial properties, while 9-phenoxyacridine has been studied for its anticancer activity .
Eigenschaften
CAS-Nummer |
113105-86-5 |
|---|---|
Molekularformel |
C20H22N2O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-acridin-9-yloxy-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C20H22N2O3/c23-15(13-22-9-11-24-12-10-22)14-25-20-16-5-1-3-7-18(16)21-19-8-4-2-6-17(19)20/h1-8,15,23H,9-14H2 |
InChI-Schlüssel |
ZXJSFBKEDUFETI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC(COC2=C3C=CC=CC3=NC4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12802965.png)
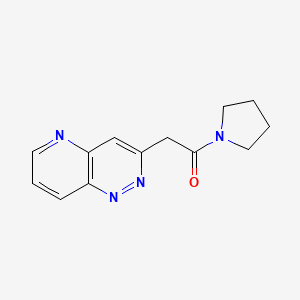

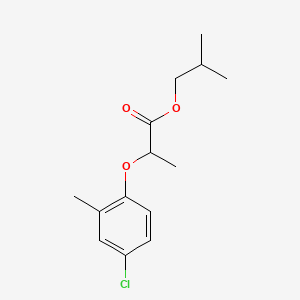
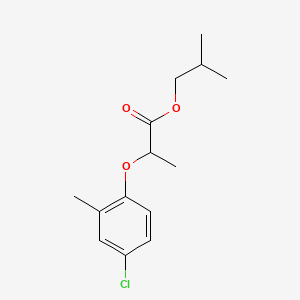
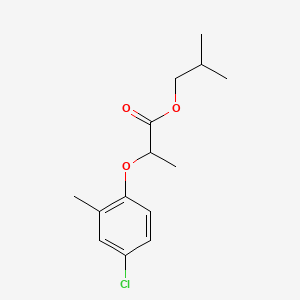
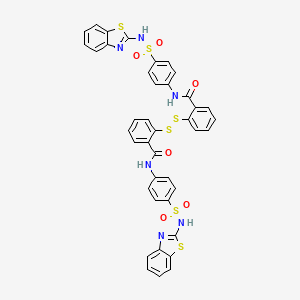

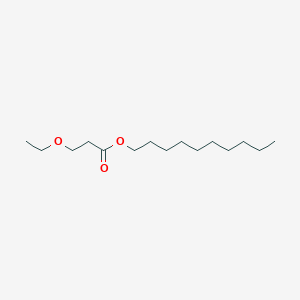
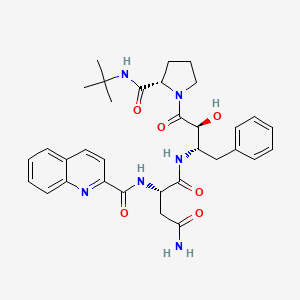
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)
